Product packaging for 8-Iodonaphthalene-2-sulfonamide(Cat. No.:)

8-Iodonaphthalene-2-sulfonamide

Cat. No.: B8334723
M. Wt: 333.15 g/mol
InChI Key: RWXMZYKNVDCLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodonaphthalene-2-sulfonamide is a specialized organic compound incorporating both a sulfonamide group and an iodine substituent on a naphthalene ring system. This structure makes it a valuable intermediate in medicinal chemistry and chemical biology research. The iodine atom serves as an excellent handle for further chemical transformations via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the construction of more complex molecular architectures. Research Applications and Value: Sulfonamide derivatives are privileged scaffolds in drug discovery, known for their diverse biological activities. Recent studies highlight sulfonamide naphthalene derivatives as potent Keap1-Nrf2 protein-protein interaction inhibitors , which are a promising therapeutic strategy for managing oxidative stress in conditions like ulcerative colitis . Other research has demonstrated that naphthalene sulfonamide derivatives can act as effective tubulin polymerization inhibitors , displaying potent antiproliferative activity against cancer cell lines by disrupting microtubule function . Furthermore, sulfonamide compounds have been investigated for their antioxidant properties and as inhibitors of bacterial efflux pumps , which can help overcome antimicrobial resistance . Handling and Compliance: This product is intended For Research Use Only and is not approved for use in humans or animals as a drug, cosmetic, or for any other commercial application. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling and disposal of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO2S B8334723 8-Iodonaphthalene-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO2S

Molecular Weight

333.15 g/mol

IUPAC Name

8-iodonaphthalene-2-sulfonamide

InChI

InChI=1S/C10H8INO2S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

RWXMZYKNVDCLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)N)C(=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Iodonaphthalene 2 Sulfonamide and Its Direct Precursors

Classical Synthetic Approaches to Sulfonamides and Naphthalene (B1677914) Derivatives

Classical methods remain fundamental in the synthesis of sulfonamides and functionalized naphthalenes. These approaches often serve as the initial steps in more complex synthetic sequences.

Condensation Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely used method for the formation of a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comnih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While effective, this method requires the prior synthesis of the corresponding sulfonyl chloride, which can be a challenging and hazardous process involving reagents like chlorosulfonic acid or concentrated sulfuric acid. thieme-connect.com These strong acids are not suitable for substrates with sensitive functional groups. thieme-connect.com

To circumvent some of these issues, more recent developments have focused on in situ generation of sulfonyl chlorides from thiols or sulfonic acids. For instance, the combination of hydrogen peroxide and thionyl chloride can convert thiols to sulfonyl chlorides, which then react with amines to form sulfonamides in excellent yields. organic-chemistry.org Another approach involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org Environmentally benign methods have also been developed, such as conducting the sulfonylation in water with dynamic pH control, which avoids the use of organic bases and simplifies product isolation. rsc.org

A direct precursor to 8-Iodonaphthalene-2-sulfonamide would be 8-iodonaphthalene-2-sulfonyl chloride. The synthesis of this intermediate would likely involve the sulfonation of an iodonaphthalene precursor, followed by chlorination.

Amination of Sulfonic Acid or Sulfonate Intermediates

Direct amination of sulfonic acids or their salts provides an alternative route to sulfonamides, avoiding the need for harsh chlorinating agents. thieme-connect.com Microwave-assisted synthesis has been shown to be effective for the direct reaction of sulfonic acids or their sodium salts with amines, offering good functional group tolerance and high yields. organic-chemistry.org Another method involves the use of coupling agents, such as triphenylphosphine (B44618) ditriflate, to facilitate the direct condensation of sulfonic acid salts with amines. nih.gov

The synthesis of this compound could potentially start from 8-aminonaphthalene-2-sulfonic acid. sigmaaldrich.comtcichemicals.com This commercially available compound, also known as 1,7-Cleve's acid, possesses both the amino and sulfonic acid groups required for further functionalization. tcichemicals.com The amino group could be converted to an iodo group via a Sandmeyer-type reaction, and the sulfonic acid could then be converted to the sulfonamide. The Sandmeyer reaction is a versatile method for converting aromatic amines into a variety of functional groups, including halides, via a diazonium salt intermediate. organic-chemistry.orgwikipedia.orglscollege.ac.in For iodination, potassium iodide is often the reagent of choice and does not typically require a copper catalyst. organic-chemistry.orgstackexchange.com

Transition Metal-Catalyzed Strategies for C-I and C-S Bond Formation

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the formation of carbon-iodine (C-I) and carbon-sulfur (C-S) bonds, which are crucial for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds. While the Suzuki-Miyaura and Heck reactions are primarily used for C-C bond formation, the principles of palladium catalysis are broadly applicable. nih.govacs.org The catalytic cycle generally involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki-Miyaura) or migratory insertion (in the case of Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

In the context of synthesizing precursors for this compound, palladium-catalyzed reactions can be employed for the introduction of various functional groups onto a naphthalene scaffold. For instance, a bromo-naphthalene precursor could undergo a variety of palladium-catalyzed cross-coupling reactions to build a diverse library of compounds. nih.gov The choice of ligands is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired reactivity. nih.gov

A key palladium-catalyzed reaction for C-S bond formation is the Buchwald-Hartwig amination, which can be adapted for the synthesis of sulfonamides from aryl halides or triflates and sulfonamides. nih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. acs.org

Copper-Catalyzed Synthetic Protocols

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. colab.wsnih.govrsc.org Copper catalysis is particularly effective for the formation of C-S and C-N bonds. acs.org

Recent advancements have shown that copper salts can catalyze the coupling of sodium arylsulfinates with aryl amines to produce sulfonamides in good to excellent yields. acs.org This method is advantageous as it utilizes stable and readily available starting materials. acs.org Another copper-catalyzed approach involves the N-arylation of sulfonamides with aryl bromides under mild conditions, with some reactions even proceeding at room temperature. colab.ws

For the synthesis of this compound, a copper-catalyzed Ullmann-type reaction could be employed to couple 8-iodonaphthalene-2-amine with a sulfonylating agent or, conversely, to couple 8-aminonaphthalene-2-sulfonic acid with an iodinating agent. A study on the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives utilized a microwave-assisted copper(0)-catalyzed Ullmann reaction between 8-chloronaphthalene-1-sulfonic acid and various anilines. nih.gov

Carbonylative Cross-Coupling Methods

Carbonylative cross-coupling reactions, typically catalyzed by palladium, involve the insertion of carbon monoxide (CO) into an aryl-metal bond, followed by coupling with a nucleophile. rsc.org This methodology allows for the efficient synthesis of carbonyl-containing compounds such as ketones and amides. youtube.com

While not directly leading to the sulfonamide functionality, carbonylative coupling could be used to synthesize precursors that can be further elaborated. For example, a carbonylative coupling of an iodo-naphthalene derivative could introduce a carboxylic acid or ester group, which could then be converted to other functionalities. The Stille carbonylation is one such reaction that involves an organostannane reagent. youtube.com

A more direct application could involve a decarboxylative halosulfonylation. A novel strategy has been developed that uses copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides in a one-pot process, which are then aminated to form sulfonamides. acs.orgprinceton.edu This method avoids the pre-functionalization of the starting materials and is applicable to a wide range of substrates. acs.orgprinceton.edu

Iodine-Mediated and Metal-Free Synthetic Pathways

The introduction of the sulfonamide and iodo groups onto the naphthalene core can be achieved through various strategies, with iodine-mediated and metal-free approaches offering significant advantages in terms of cost-effectiveness and reduced metal contamination.

One common strategy involves the initial sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This is typically achieved by reacting naphthalene with sulfuric acid under conditions that favor the formation of the thermodynamically more stable 2-isomer. nih.govnih.gov The resulting naphthalene-2-sulfonic acid can then be converted to the corresponding sulfonyl chloride, a key intermediate, by treatment with reagents like thionyl chloride. nih.gov

The subsequent iodination of the naphthalene-2-sulfonyl chloride or a derivative is a critical step where regioselectivity is paramount. While direct iodination of naphthalene-2-sulfonamide (B74022) can be challenging, the use of specific iodinating agents and directing groups can achieve the desired 8-position substitution. Research into the iodination of naphthalenes has explored various systems, including iodine in the presence of an oxidizing agent like sodium iodate (B108269) in an acidic medium, which generates an electrophilic iodine species capable of aromatic substitution. sci-hub.st The regioselectivity of this iodination is influenced by the electronic nature and steric hindrance of the existing sulfonyl group.

Alternatively, metal-free pathways for the formation of the sulfonamide bond itself are gaining prominence. These methods often involve the in-situ generation of reactive sulfonamide precursors. For instance, the reaction of sulfonyl hydrazides with tertiary amines, catalyzed by molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP), provides a green and efficient route to sulfonamides. researchgate.net While not specific to this compound, this methodology, which yields 2-naphthalene sulfonamides in good yields (e.g., 83%), demonstrates the potential for iodine-mediated C-N bond formation in the synthesis of related structures. researchgate.net

Sustainable and Accelerated Synthesis Techniques

To address the growing demand for environmentally benign and efficient chemical processes, microwave-assisted synthesis and nanocatalysis have emerged as powerful tools in the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating. In the context of sulfonamide synthesis, microwave-assisted methods have been successfully employed for the conversion of sulfonic acids directly to sulfonamides, bypassing the need to isolate the often-sensitive sulfonyl chloride intermediates. This approach offers a versatile and practical route for creating a wide range of sulfonamides. nih.gov

Furthermore, the amination of sulfonyl chlorides to form sulfonamides is a reaction that can be effectively accelerated by microwave heating. This technique is particularly beneficial when dealing with sterically hindered substrates or when aiming to reduce reaction times for high-throughput synthesis.

Nanocatalyst-Enabled Synthesis

The use of nanocatalysts in organic synthesis is a rapidly developing field, offering advantages such as high surface area-to-volume ratios, enhanced catalytic activity, and the potential for catalyst recycling. While specific examples of nanocatalysts for the direct synthesis of this compound are not yet widely reported, the principles of nanocatalysis can be applied to key steps in its synthesis.

For instance, functionalized graphene platelets have been investigated as green catalysts for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Such metal-free nanocatalysts could potentially be adapted for the sulfonamidation step. Similarly, research into bifunctional nanocatalysts for simultaneous reactions, such as esterification and transesterification, highlights the potential for developing novel catalysts that could streamline the synthesis of complex molecules like this compound.

Regioselective Functionalization Strategies for Naphthalene Core

The precise placement of the iodo and sulfonamide groups at the 8- and 2-positions of the naphthalene ring, respectively, is the cornerstone of synthesizing the target compound. Achieving this regioselectivity requires a careful selection of starting materials and reaction conditions.

The sulfonation of naphthalene generally yields a mixture of isomers, with the 1-sulfonic acid being the kinetic product and the 2-sulfonic acid being the thermodynamic product. By controlling the reaction temperature and time, the formation of the desired naphthalene-2-sulfonic acid can be maximized. nih.gov

The subsequent introduction of the iodine atom at the 8-position (the peri-position relative to the 1-position) is a more complex challenge. The directing effect of the sulfonic acid or sulfonamide group at the 2-position will influence the position of the incoming electrophilic iodine. The sulfonamide group is a deactivating meta-director. However, in the naphthalene system, the electronic and steric factors are more complex. Directed C-H activation strategies, often employing transition metal catalysts and directing groups, have become a powerful tool for the regioselective functionalization of naphthalenes. nih.gov While not explicitly detailed for 8-iodination of naphthalene-2-sulfonamide, these principles could be applied.

An alternative strategy involves starting with a pre-functionalized naphthalene derivative. For example, starting with 1-iodonaphthalene, the challenge then becomes the regioselective introduction of the sulfonamide group at the 2-position. The inherent reactivity of the naphthalene ring, influenced by the deactivating but ortho-, para-directing iodo group, would need to be carefully considered.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 8-Iodonaphthalene-2-sulfonamide is anticipated to exhibit a series of signals corresponding to the distinct protons on the naphthalene (B1677914) ring and the sulfonamide group. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the substituted naphthalene core. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the iodo and the sulfonamide substituents. The proton of the sulfonamide group (-SO₂NH₂) is expected to appear as a singlet, with its chemical shift being notably downfield, a characteristic feature of sulfonamide protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH7.5 - 8.5Multiplet
SO₂NH₂9.0 - 11.0Singlet

Note: The predicted values are based on the analysis of similar sulfonamide and naphthalene derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound would provide key insights into the carbon framework of the molecule. The spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts being influenced by the attached iodo and sulfonamide groups. The carbon atom bearing the iodo group (C-8) would exhibit a significant upfield shift due to the heavy atom effect of iodine. Conversely, the carbon atom attached to the sulfonamide group (C-2) would be shifted downfield. The remaining aromatic carbons would appear in the typical region for naphthalenic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-I90 - 100
C-SO₂NH₂140 - 150
Aromatic C120 - 140
Quaternary C130 - 145

Note: The predicted values are based on the analysis of similar sulfonamide and naphthalene derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be invaluable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the naphthalene ring, aiding in the assignment of the complex multiplets in the ¹H NMR spectrum. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about the long-range (two- and three-bond) correlations between protons and carbons, which would be crucial for confirming the substitution pattern and assigning the quaternary carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups in the molecule. The sulfonamide group will give rise to strong and distinct stretching vibrations for the S=O bonds, typically appearing as two bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide is expected to be observed as a band in the region of 3400-3200 cm⁻¹. The spectrum will also feature characteristic absorptions for the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the naphthalene ring (in the 1600-1450 cm⁻¹ region). The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (Sulfonamide)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300
S=O (Sulfonamide)Symmetric Stretching1160 - 1140
C=C (Aromatic)Stretching1600 - 1450
C-IStretching600 - 500

Note: The predicted values are based on the analysis of similar sulfonamide and naphthalene derivatives and may vary depending on the physical state of the sample (e.g., solid, solution) and the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, various MS techniques are employed for a comprehensive analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the successful synthesis of the target compound and for identifying unknown impurities.

For this compound (C₁₀H₈INO₂S), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Table 2: Theoretical Exact Mass for HRMS Analysis of this compound

Ion Chemical Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₀H₉INO₂S⁺ 337.9402

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like sulfonamides. In ESI-MS, the sample solution is sprayed into a fine mist, and ions are generated with minimal fragmentation. This typically results in the observation of the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺. For this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated species, confirming the molecular weight of the compound. The technique is often used for the initial, rapid confirmation of the presence of the target molecule in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is essential for the analysis of this compound in complex mixtures, allowing for its separation from impurities and starting materials, followed by its sensitive and selective detection.

In an LC-MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The fragmentation pattern provides valuable structural information. For sulfonamides, common fragmentation pathways include the loss of SO₂ and cleavage of the sulfonamide bond. The presence of the iodine atom would also lead to characteristic fragmentation patterns.

Table 3: Predicted Fragmentation Pathways for this compound in LC-MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
337.94 273.94 SO₂ Loss of sulfur dioxide
337.94 127.00 C₁₀H₈NO₂S Loss of the naphthalenesulfonamide moiety, leaving the iodine fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene chromophore. The positions and intensities of the absorption bands are influenced by the substituents on the naphthalene ring.

Naphthalene itself exhibits characteristic absorption bands. The introduction of the iodo and sulfonamide groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. researchgate.net The spectrum would likely be recorded in a solvent such as ethanol (B145695) or methanol (B129727). mhlw.go.jp

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λmax Range (nm) Notes
π-π* 220-250 High intensity band, characteristic of the naphthalene system.
π-π* 260-300 Fine structure may be observed, typical for aromatic systems.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure.

The crystal structure would provide detailed information on:

The planarity of the naphthalene ring system.

The conformation of the sulfonamide group.

The bond lengths of C-I, C-S, S-O, and S-N bonds.

Intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictate the crystal packing.

While a specific crystal structure for this compound has not been reported, studies on related naphthalenesulfonate derivatives have shown how these molecules pack in the solid state, often forming extensive hydrogen-bonding networks. nih.gov

Table 5: List of Compounds Mentioned

Compound Name
This compound
Naphthalene

In Silico and Theoretical Investigations: Computational Chemistry of 8 Iodonaphthalene 2 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods enable the accurate calculation of molecular properties, balancing computational cost with high accuracy. For a molecule such as 8-Iodonaphthalene-2-sulfonamide, DFT is employed to elucidate its fundamental chemical and physical characteristics.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to find the global minimum on the potential energy surface. The resulting optimized geometry represents the molecule's equilibrium state in the gas phase.

The electronic structure of the molecule is subsequently analyzed from this optimized geometry. This involves examining the distribution of electron density, the nature of chemical bonds, and the partial atomic charges on each atom. In this compound, the sulfonamide group (-SO₂NH₂) and the iodine atom act as significant substituents on the naphthalene (B1677914) core, influencing the electronic landscape. The sulfonamide group is strongly electron-withdrawing, while the iodine atom exhibits both σ-withdrawing and π-donating characteristics. Research on various aromatic sulfonamides has shown that the geometric parameters of the sulfonamide group itself remain relatively consistent regardless of the nature of the aromatic substituent. nih.gov

Table 1: Predicted Geometric Parameters for the Sulfonamide Group in this compound (Illustrative) This table is based on typical values found for aromatic sulfonamides in computational studies, as specific data for this compound is not available.

ParameterPredicted Value
S=O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C Bond Length~1.77 Å
O=S=O Bond Angle~120°
N-S-C Bond Angle~107°
O=S=N Bond Angle~108°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis reveals how the different functional groups contribute to its reactivity. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring system and potentially the iodine atom, which possesses lone pairs. The LUMO is likely to be distributed over the electron-deficient sulfonamide group and the naphthalene core. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis helps predict how the molecule will interact with other reagents; for instance, an electrophilic attack would likely target the regions of high HOMO density, while a nucleophilic attack would be directed towards areas of high LUMO density. wikipedia.orgyoutube.com

Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalKey CharacteristicsPredicted Location of Major Contribution
HOMO Electron-donating, NucleophilicNaphthalene π-system, Iodine atom
LUMO Electron-accepting, ElectrophilicSulfonamide group (-SO₂NH₂), Naphthalene π-system
HOMO-LUMO Gap Indicator of chemical reactivity and stabilityA smaller gap implies higher reactivity

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, illustrating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions are indicative of sites for electrophilic and nucleophilic attack, respectively.

In this compound, the MEP surface would show distinct regions of varying potential.

Negative Potential (Red/Yellow): The most negative regions are expected around the oxygen atoms of the sulfonamide group due to their high electronegativity and lone pairs. mdpi.comresearchgate.net These sites are susceptible to electrophilic attack or hydrogen bonding interactions.

Positive Potential (Blue): A significant region of positive potential is anticipated around the hydrogen atom of the N-H bond in the sulfonamide group, making it a potential hydrogen bond donor. The area on the outer side of the iodine atom can also exhibit a region of positive potential, known as a "sigma-hole," which can engage in halogen bonding. dtic.mil

Near-Neutral Potential (Green): The carbon-hydrogen framework of the naphthalene ring would generally show a near-neutral potential.

This analysis is crucial for predicting non-covalent interactions, such as how the molecule might bind in a receptor pocket or self-assemble in a crystal lattice. mdpi.com

Table 3: Illustrative Electrostatic Potential Values at Key Sites of this compound Values are conceptual and represent expected trends based on similar molecules.

Atomic SiteExpected MEP Value (kcal/mol)Implication
Sulfonamide Oxygen AtomsHighly Negative (~ -35 to -50)Site for electrophilic attack, H-bond acceptor
Sulfonamide N-H HydrogenHighly Positive (~ +40 to +55)Site for nucleophilic attack, H-bond donor
Iodine Atom (Sigma-hole)Moderately Positive (~ +15 to +25)Site for halogen bonding
Naphthalene Ring FaceSlightly Negative (~ -5 to -15)Site for π-stacking interactions

DFT calculations are highly effective in predicting various spectroscopic parameters, providing a means to validate and interpret experimental data. By calculating the magnetic shielding tensors for each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. mdpi.com

For this compound, these calculations can help assign specific peaks in its experimental spectra. For example, the calculated vibrational frequencies can distinguish between the symmetric and asymmetric stretching modes of the S=O bonds and the stretching frequency of the N-H bond. researchgate.net Comparing the computed spectra with experimental results can confirm the molecule's structure and provide a more detailed understanding of its vibrational modes.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Frequencies are typical ranges for these functional groups and would be specifically calculated for the molecule.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-SO₂-Asymmetric Stretch~1330 - 1370
-SO₂-Symmetric Stretch~1150 - 1180
N-HStretch~3250 - 3400
C-IStretch~500 - 600
Aromatic C-HStretch~3000 - 3100

Mechanistic Studies and Reaction Pathway Prediction

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify the most likely pathways a reaction will follow.

A transition state (TS) is a specific point along a reaction coordinate that represents the highest energy barrier between reactants and products. wikipedia.org It is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its activation energy, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the sulfonamide group, DFT calculations can be used to model the structure and energy of the relevant transition states. The geometry of a TS reveals the arrangement of atoms at the peak of the energy barrier, providing a snapshot of the bond-breaking and bond-forming processes. A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path. mdpi.com This analysis would be fundamental in predicting the feasibility and outcome of chemical transformations involving this compound.

Energy Profile Diagrams for Reaction Networks

No studies detailing the energy profile diagrams for reaction networks involving this compound were found. Such diagrams, typically generated using quantum mechanical calculations, would provide crucial insights into the thermodynamics and kinetics of its potential reactions, including transition states and reaction intermediates. The absence of this data means that the mechanisms of its formation or reactivity remain computationally unexplored.

Molecular Dynamics Simulations

There is no available literature on molecular dynamics (MD) simulations performed on this compound. MD simulations would be instrumental in understanding its conformational dynamics, solvation effects, and potential interactions with biological macromolecules. Information regarding its structural flexibility, preferred conformations in different environments, and binding modes with potential targets is currently unavailable.

Quantum Chemical Computations for Stability and Reactivity Descriptors

Specific quantum chemical computations for this compound, which would elucidate its electronic structure, stability, and reactivity, have not been reported. Descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and various reactivity indices (e.g., electrophilicity, hardness, softness) are critical for predicting its chemical behavior. nih.gov While the methodology for such calculations on sulfonamides is well-established, they have not been applied to this specific compound. nih.govresearchgate.netmdpi.com

The following table, intended to be populated with computed data, remains empty due to the lack of available information.

Table 1: Calculated Quantum Chemical Descriptors for this compound

Descriptor Value Unit
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV
Electronegativity (χ) Data not available eV
Chemical Hardness (η) Data not available eV
Global Softness (S) Data not available eV⁻¹

Investigation of Chemical Reactivity and Transformation Pathways

Reactivity of the Iodo Substituent

The iodine atom at the C8 position is a versatile handle for synthetic transformations, primarily due to the lability of the carbon-iodine bond. This allows for its participation in a variety of metal-catalyzed cross-coupling reactions and nucleophilic displacement reactions.

Aryl iodides are excellent substrates for transition-metal-catalyzed cross-coupling reactions, a process central to modern synthetic chemistry. The catalytic cycle for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, typically commences with the oxidative addition of the aryl iodide to a low-valent metal center, most commonly palladium(0). youtube.com

In this step, the palladium catalyst inserts into the carbon-iodine bond of 8-Iodonaphthalene-2-sulfonamide, forming a square planar palladium(II) intermediate. youtube.com This is followed by a transmetalation step (in Suzuki or Stille coupling) or coordination of another reactant (in Heck or amination reactions) and concludes with reductive elimination. During reductive elimination, the two organic fragments coupled to the palladium center form a new bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.comnih.gov The rate of reductive elimination can be influenced by factors such as the stability of the intermediate palladium complex. nih.gov The use of various phosphine (B1218219) ligands can be crucial for the success of these coupling reactions. acs.org

Table 1: Examples of Metal-Catalyzed Reactions Involving Aryl Halides

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Organoboron reagent Pd(0) catalyst, Base Biaryl compound
Heck Reaction Alkene Pd(0) catalyst, Base Substituted alkene
Buchwald-Hartwig Amination Amine Pd(0) catalyst, Base, Ligand Aryl amine
Sonogashira Coupling Terminal alkyne Pd(0) and Cu(I) catalysts, Base Aryl alkyne

| Stille Coupling | Organotin reagent | Pd(0) catalyst | Biaryl or vinyl-aryl compound |

This table presents generalized information for metal-catalyzed reactions with aryl halides, which are applicable to this compound.

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl iodide is generally difficult, the iodo group can be displaced under certain conditions. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions, because C-X bond cleavage is not the rate-determining step. masterorganicchemistry.comchemistrysteps.com However, the presence of the electron-withdrawing sulfonamide group on the naphthalene (B1677914) ring can make the system more susceptible to nucleophilic attack compared to unsubstituted iodonaphthalene. libretexts.orglibretexts.org

Copper-catalyzed reactions provide a milder route for the nucleophilic displacement of iodide. For instance, the copper-catalyzed Finkelstein reaction allows for halogen exchange on aryl halides. acsgcipr.org Similarly, copper catalysis can facilitate the coupling of aryl iodides with nucleophiles like phenols, thiols, and amides. acs.org Organic iodides are often used as synthetic intermediates that can be converted in situ to other functional groups via the facile nucleophilic displacement of the iodide. acs.org

Reactivity of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a robust and generally unreactive functional group. wikipedia.org However, it possesses specific chemical properties that allow for targeted transformations, primarily related to the acidity of the N-H proton and reactions involving the sulfonyl group itself.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. wikipedia.org The pKa of the sulfonamide N-H proton is a critical parameter that influences its biological activity and reactivity. nih.govcore.ac.uk For aryl sulfonamides, pKa values are typically in the range of 6-7, while unsubstituted sulfonamides are less acidic with pKa values around 9-10. d-nb.info A predicted pKa for a generic naphthyl sulfonamide is approximately 8. nih.gov The acidity is influenced by substituents on the aromatic ring; electron-withdrawing groups increase the acidity. nih.govcore.ac.uk

Deprotonation of the sulfonamide generates a sulfonamidate anion. This anion is a key intermediate in N-alkylation or N-arylation reactions. Metal-catalyzed cross-coupling reactions, such as copper- or nickel-catalyzed N-arylation, provide a modern approach to synthesize N-aryl sulfonamides from primary sulfonamides and aryl halides. researchgate.netnih.govresearchgate.net

Table 2: Acidity of Various Sulfonamide Types

Sulfonamide Type Typical pKa Range Influencing Factors
Alkylsulfonamides ~10-11 Inductive effects of the alkyl group.
Unsubstituted Arylsulfonamides ~9-10 Resonance stabilization of the conjugate base. d-nb.info
N-Arylsulfonamides ~6-7 Increased resonance stabilization from the N-aryl group. d-nb.info

| N-Heteroarylsulfonamides | < 8 | Inductive effects and potential intramolecular hydrogen bonding. nih.gov |

This table provides general pKa ranges for different classes of sulfonamides.

While the sulfuryl (SO₂) group is relatively inert, it can undergo specific reactions. One notable transformation is the conversion of a primary sulfonamide back into a highly reactive sulfonyl chloride. This can be achieved using activating reagents like a pyrylium (B1242799) salt (Pyry-BF₄) under mild conditions. nih.gov The resulting sulfonyl chloride is a versatile electrophile that can react with a wide range of nucleophiles to form new sulfonamides, sulfonates, or other sulfur-containing compounds. nih.gov This late-stage functionalization strategy allows for the diversification of complex molecules bearing a primary sulfonamide group. nih.gov

Additionally, the sulfonamide group can be reductively cleaved under certain conditions, such as using dissolving metal reduction (e.g., lithium metal in liquid ammonia), to liberate the free amine. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution, with the outcome directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, sulfonation), the incoming electrophile attacks the electron-rich naphthalene ring. youtube.comyoutube.comyoutube.com The regioselectivity is governed by the directing effects of the iodo and sulfonamide groups.

-SO₂NH₂ group: The sulfonamide group is a deactivating, meta-directing group due to its strong electron-withdrawing nature.

-I group: The iodo group is also deactivating (due to its inductive effect) but is an ortho, para-director (due to lone pair resonance).

The positions on the naphthalene ring are therefore deactivated toward electrophilic attack. The substitution pattern will be a complex outcome of these competing effects, with substitution likely occurring at positions least deactivated by the combined influence of the two groups. Sulfonation, in particular, is often a reversible reaction. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comchemistrysteps.com For SNAr to occur readily, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.orglibretexts.org

In this compound, the sulfonamide group is electron-withdrawing. However, the iodo group is the best leaving group among halogens only in SN1/SN2 reactions, not typically in SNAr. chemistrysteps.com The reaction would likely proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. chemistrysteps.comlibretexts.org The stability of this intermediate, and thus the reaction's feasibility, depends on the ability of the electron-withdrawing group to delocalize the negative charge, which is most effective from the ortho or para positions. libretexts.org Given the positions of the substituents in this compound, SNAr is challenging but may be possible under forcing conditions or with very strong nucleophiles.

Cyclization and Annulation Reactions of Derivatives

While specific studies on the cyclization and annulation reactions of this compound derivatives are not extensively documented, the reactivity of related sulfonamide compounds allows for the postulation of several potential transformation pathways. These reactions are crucial for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

One plausible avenue for cyclization involves the intramolecular reaction of derivatives bearing an unsaturated side chain. For instance, an olefinic primary sulfonamide can be treated with iodobenzene (B50100) diacetate and potassium hydroxide (B78521) in methanol (B129727) to form an intermediate iminoiodinane. Subsequent treatment with a copper(I) or (II) triflate catalyst can induce intramolecular nitrene delivery, leading to the formation of an aziridine (B145994) ring. nih.gov In the context of this compound, a derivative functionalized with an appropriate olefinic group could potentially undergo such a transformation to yield a novel polycyclic sulfonamide.

Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, can also be envisioned. For example, derivatives of 1,8-bis(alkynyl)naphthalene are known to undergo iodocyclization through a tandem radical/cationic pathway or gold-catalyzed annulation reactions. researchgate.net A derivative of this compound, appropriately substituted at the 1-position with an alkynyl group, could potentially undergo similar intramolecular reactions to construct new carbocyclic or heterocyclic rings.

The following table outlines hypothetical cyclization and annulation reactions of this compound derivatives based on known reactivity of related compounds.

Derivative of this compoundReagents and ConditionsPotential ProductReaction Type
N-alkenyl-8-iodonaphthalene-2-sulfonamide1. PhI(OAc)₂, KOH, MeOH; 2. Cu(I) or Cu(II) triflateAziridine-fused naphthalenesulfonamideIntramolecular Aziridination
1-alkynyl-8-iodonaphthalene-2-sulfonamideGold catalyst or radical initiatorFused polycyclic aromatic sulfonamideIntramolecular Annulation

Cleavage and Rearrangement Reactions

The cleavage of bonds within the this compound structure, particularly within the sulfonamide functional group, is a critical aspect of its chemical reactivity. These cleavage reactions can be induced under various conditions and can be followed by rearrangement reactions to yield a variety of products. The primary bonds susceptible to cleavage are the sulfur-nitrogen (S-N), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds of the sulfonamide moiety. nih.gov

Bond Cleavage Pathways:

S-N Bond Cleavage: The cleavage of the sulfonamide (S-N) bond is a common reaction pathway for sulfonamide-containing drugs. nih.gov This can occur via nucleophilic attack on the sulfur atom, leading to the formation of a sulfonyl derivative and an amine. Under acidic conditions, protonation of the amine group can make the sulfonic group a more reactive site for nucleophilic attack. nih.gov In the case of this compound, this would result in the formation of 8-iodonaphthalene-2-sulfonic acid and the corresponding amine.

C-N Bond Cleavage: Cleavage of the C-N bond in the sulfonamide can also occur, particularly through an aromatic nucleophilic substitution mechanism, especially if the nitrogen is attached to a heterocyclic ring. nih.gov For N-substituted derivatives of this compound, this would lead to the formation of sulfanilamide (B372717) derivatives.

C-S Bond Cleavage: The carbon-sulfur bond connecting the naphthalene ring to the sulfonyl group can also be cleaved, particularly under acidic conditions and at elevated temperatures, which would result in the formation of aniline-type products from the sulfonamide portion. nih.gov

The fragmentation of sulfonamides has been studied using techniques such as mass spectrometry, which provides insights into the relative ease of bond cleavage. For example, the fragmentation of sulfamethoxazole, a representative sulfonamide, has been shown to proceed via heterolytic S-N bond cleavage. researchgate.netrsc.org A stepwise rearrangement reaction following an initial bond cleavage is also a common observation. researchgate.netrsc.org

The following table summarizes the potential cleavage products of this compound based on established sulfonamide fragmentation patterns.

Bond CleavedConditionsPotential Products
S-NAcidic hydrolysis8-Iodonaphthalene-2-sulfonic acid + Amine
C-N (in N-aryl derivatives)Aromatic nucleophilic substitutionThis compound + Phenol
C-SAcidic conditions, high temperature2-Aminonaphthalene + SO₃

Rearrangement Reactions:

Rearrangement reactions often accompany or follow cleavage events in sulfonamides. For instance, the dissociation of protonated N-alkyl-p-toluenesulfonamides can involve the formation of ion-neutral complexes that lead to rearrangement products. researchgate.net While specific rearrangement reactions for this compound have not been reported, it is plausible that under certain conditions, such as in the gas phase during mass spectrometry or under strong acidic conditions, its fragments could undergo rearrangements to form more stable ionic or neutral species.

Derivatization and Advanced Functionalization Strategies for 8 Iodonaphthalene 2 Sulfonamide

The bifunctional nature of 8-iodonaphthalene-2-sulfonamide, featuring a reactive iodo group and a modifiable sulfonamide moiety on a rigid naphthalene (B1677914) scaffold, makes it a versatile precursor for a wide range of chemical transformations. The strategic positioning of these groups at the 1- and 8-positions allows for the development of complex molecular architectures, including polycyclic and fused heterocyclic systems. This section explores the key derivatization strategies that leverage the unique reactivity of this compound.

Applications in Advanced Organic Synthesis and Chemical Probe Development

The strategic placement of an iodo group and a sulfonamide moiety on a naphthalene (B1677914) scaffold makes 8-iodonaphthalene-2-sulfonamide a highly valuable and versatile compound in modern organic chemistry. Its unique electronic and structural features are leveraged in a variety of advanced applications, from the creation of diverse molecular libraries to the development of sophisticated tools for chemical biology.

Advanced Analytical Methodologies for Detection and Quantitation of 8 Iodonaphthalene 2 Sulfonamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of 8-Iodonaphthalene-2-sulfonamide. Its application ranges from verifying the purity of the synthesized compound to quantifying its presence in intricate mixtures.

High-Performance Liquid Chromatography (HPLC) with various detection modes (UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. wjpmr.com Its high resolution and sensitivity make it ideal for purity assessment and quantification. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. wu.ac.thwu.ac.th

For the separation of this compound, a reversed-phase C18 or C8 column is typically employed. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased during the run, is frequently used to ensure the efficient elution of the compound and any potential impurities. wu.ac.th

Detection Modes:

UV Detection: this compound, containing a naphthalene (B1677914) ring system, exhibits strong absorbance in the ultraviolet (UV) region. A UV detector set at a specific wavelength (e.g., 254 nm) can provide sensitive detection.

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum of the eluting peaks. wu.ac.th This capability is invaluable for peak purity analysis and for identifying unknown impurities by comparing their spectra with a library of known compounds.

A typical HPLC method for a sulfonamide derivative might involve a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile, at a flow rate of 1.0 mL/min, with detection at 265 nm. wu.ac.th

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of sulfonamides like this compound. This is due to their low volatility and thermal lability. At the high temperatures required for GC analysis, these compounds are prone to degradation, leading to inaccurate results. However, derivatization to increase volatility could theoretically make GC analysis possible, but this adds complexity to the analytical procedure and is not a common approach.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.

A common mobile phase for the TLC of sulfonamides is a mixture of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol or ethanol). researchgate.net The separated spots can be visualized under UV light (at 254 nm), where the aromatic naphthalene ring will show as a dark spot on a fluorescent background. For enhanced visualization, staining reagents can be used.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Mobile Phase Chloroform:Methanol (9:1, v/v)
Visualization UV light at 254 nm
Application Monitoring the conversion of starting materials to the final product.

Sample Preparation Techniques for Complex Matrices

When analyzing this compound in complex matrices such as environmental water or biological fluids, a sample preparation step is crucial to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of sulfonamides from aqueous samples. nih.gov The choice of the SPE sorbent is critical for achieving high recovery. For naphthalene sulfonates, polymeric sorbents based on styrene-divinylbenzene have proven to be effective. nih.gov Molecularly imprinted polymers (MIPs) can also be synthesized to create a sorbent with high selectivity for a specific sulfonamide or a class of related compounds. strath.ac.ukimeko.info

A general SPE protocol for extracting this compound from a water sample would involve the following steps:

Conditioning: The SPE cartridge (e.g., a polymeric or C18 sorbent) is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The water sample, often acidified to ensure the analyte is in a neutral form, is passed through the cartridge. The analyte retains on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed impurities.

Elution: The target analyte, this compound, is eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

The resulting eluate is then typically evaporated and reconstituted in the HPLC mobile phase for analysis. Recoveries for sulfonamides using SPE can be greater than 80%. strath.ac.uk

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that can be employed for the extraction of this compound from aqueous or biological samples. nih.govyoutube.com This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of naphthalene derivatives from water, an organic solvent such as n-butanol or a mixture of solvents can be used. youtube.com The pH of the aqueous phase may need to be adjusted to optimize the partitioning of the this compound into the organic phase. After extraction, the organic layer is separated, and the solvent is evaporated to concentrate the analyte before analysis. LLE can achieve high recovery rates, often between 93.8% and 102.2% for naphthalene compounds from water. nih.gov

Advanced Analytical Methodologies for the Detection and Quantitation of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and analytical chemistry literature, specific, validated methods for the detection and quantitation of the chemical compound this compound are not publicly available. Consequently, a detailed article on its analytical methodologies, including hyphenated techniques and method validation parameters, cannot be generated at this time.

While the broader class of sulfonamides, to which this compound belongs, is extensively studied, with numerous established analytical methods, information particular to this specific iodinated naphthalene derivative is absent from the reviewed resources.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of a wide array of chemical compounds. These methods are frequently applied to the analysis of various sulfonamides in environmental and biological matrices. A typical LC-MS/MS method for sulfonamides involves chromatographic separation on a C18 column followed by detection using electrospray ionization (ESI) in positive or negative ion mode. Multiple Reaction Monitoring (MRM) is often employed for its high selectivity and sensitivity, tracking specific precursor-to-product ion transitions.

Method validation is a critical component of analytical science, ensuring the reliability and reproducibility of results. Key parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Sensitivity: Typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies in spiked samples.

Although these principles would undoubtedly apply to the development of an analytical method for this compound, the absence of specific experimental data, such as retention times, mass spectral fragmentation patterns, and established validation results for this particular compound, precludes a scientifically rigorous and detailed discussion as requested.

Further research would be required to develop and validate a specific analytical method for this compound. This would involve optimizing chromatographic conditions, determining its mass spectrometric behavior, and systematically evaluating all method validation parameters.

Q & A

Basic: What are the optimal synthetic routes for 8-Iodonaphthalene-2-sulfonamide, and how can purity be validated?

Methodological Answer:
The synthesis typically involves iodination of naphthalene-2-sulfonamide derivatives under controlled conditions. Key steps include:

  • Iodination: Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Validation: Purity is confirmed via HPLC (>98% purity threshold) and 1H/13C NMR to verify iodination at the 8-position. Melting point analysis (79–83°C) serves as a preliminary check .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystal System: Monoclinic (space group P21/n), with unit cell parameters a = 8.0694 Å, b = 15.2168 Å, c = 14.0996 Å, β = 92.505° .
  • Key Insights: Bond lengths (C-I: ~2.09 Å) and dihedral angles between sulfonamide and naphthalene rings inform steric effects and electronic conjugation, critical for reactivity predictions .

Advanced: What contradictions exist in reported reactivity data for this compound, and how can they be resolved?

Methodological Answer:
Discrepancies often arise in:

  • Nucleophilic Substitution: Conflicting yields (40–85%) in Suzuki-Miyaura couplings due to variable catalyst loading (Pd(PPh3)4 vs. PdCl2(dppf)).
  • Resolution Strategy:
    • Systematic Review: Compare reaction conditions (solvent, base, temperature) across studies .
    • Controlled Replication: Fix variables (e.g., Pd catalyst, 2M K2CO3 in THF/water) to isolate contributing factors .
    • DFT Calculations: Model transition states to identify steric/electronic barriers .

Advanced: How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level:

  • Electrostatic Potential Maps: Highlight electron-deficient regions (iodine site) for nucleophilic attack.
  • Activation Energy Barriers: Compare pathways for oxidative addition (Pd0) at C-I vs. sulfonamide groups.
  • Validation: Correlate computed barriers with experimental yields (e.g., higher barriers for sulfonamide participation explain low byproduct formation) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR: 1H NMR (δ 7.5–8.3 ppm for aromatic protons; δ 3.1 ppm for -SO2NH2). 13C NMR confirms iodination (C-I signal at ~95 ppm) .
  • IR: Peaks at 1340 cm−1 (S=O asymmetric stretch) and 1160 cm−1 (S=O symmetric stretch) .
  • Mass Spectrometry: ESI-MS ([M+H]+ m/z 357.98) validates molecular weight .

Advanced: How does the sulfonamide group influence the photostability of this compound?

Methodological Answer:

  • Photodegradation Studies: Expose to UV light (λ = 254 nm) and monitor via HPLC. The sulfonamide group stabilizes the naphthalene core, reducing iodine loss by 30% compared to non-sulfonamide analogs.
  • Mechanism: Sulfonamide’s electron-withdrawing effect delocalizes π-electrons, lowering susceptibility to radical formation .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Optimization: Use automated reactors for precise temperature/pH control during iodination.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression.
  • DoE (Design of Experiments): Identify critical parameters (e.g., iodine stoichiometry, reaction time) via factorial design .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO, DMF, and THF.
  • Stability: Store at 4°C under inert atmosphere (Ar/N2). Decomposes above 150°C or under prolonged UV exposure .

Advanced: How can isotopic labeling (e.g., 125I) of this compound enhance tracer studies?

Methodological Answer:

  • Radiolabeling: Incorporate 125I via isotope exchange (Na125I, CuI catalyst, 100°C, 2h).
  • Applications: Track biodistribution in in vitro models (e.g., cancer cell uptake studies) using gamma counting.
  • Validation: Compare HPLC retention times of labeled vs. unlabeled compound to confirm integrity .

Advanced: How do steric effects from the sulfonamide group impact catalytic cycles in cross-coupling reactions?

Methodological Answer:

  • Steric Maps: Generate using molecular modeling software (e.g., MOE). The sulfonamide’s ortho-position creates a 60° dihedral angle, hindering Pd catalyst approach.
  • Kinetic Studies: Lower turnover frequency (TOF) observed with bulky catalysts (e.g., XPhos Pd G3 vs. Pd(PPh3)4) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles. Use fume hood for weighing.
  • Waste Disposal: Collect iodinated waste separately for incineration.
  • Exposure Response: Rinse skin/eyes with water; seek medical attention if ingested .

Advanced: How can contradictions between computational predictions and experimental results be reconciled?

Methodological Answer:

  • Error Analysis: Check basis set adequacy (e.g., 6-311++G** vs. 6-31G*) and solvent effects (PCM vs. SMD models).
  • Experimental Replicates: Ensure statistical power (n ≥ 3) to reduce outliers.
  • Collaboration: Cross-validate with independent labs to isolate methodological biases .

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